molecular formula C11H16N2O2 B1484373 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098075-60-4

6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484373
CAS RN: 2098075-60-4
M. Wt: 208.26 g/mol
InChI Key: RVGOGDYZUZGUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CMPP) is a heterocyclic compound that has been widely studied due to its potential applications in medicinal chemistry, drug design and development, and biochemistry. 6-CMPP is a five-membered ring compound that contains a nitrogen atom and four carbon atoms. It is a cyclopropylmethyl derivative of the pyrimidine ring system and is structurally related to the naturally occurring purine base adenine. 6-CMPP is a versatile compound that has been used in various research applications, including as a precursor in the synthesis of various heterocyclic compounds, as a model compound for studying the effects of cyclopropylmethyl substitution on the properties of pyrimidine derivatives, and as a ligand for metal complexes.

Scientific Research Applications

Synthesis and Characterization

The compound 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, as part of the broader family of substituted 1,2,3,4-tetrahydropyrimidine derivatives, has been investigated for its potential in various biological activities, including anti-inflammatory properties. These derivatives are synthesized through novel procedures, involving the reaction of specific reagents like urea and bis(methylthio)methylenemalononitrile. The synthesized compounds are characterized by techniques such as IR, 1H-NMR, MS, and elemental analysis to confirm their structure and purity. This process highlights the compound's relevance in the development of new pharmacological agents with anti-inflammatory activity, as seen in the study by Gondkar, Deshmukh, and Chaudhari (2013) where substituted tetrahydropyrimidines showed potent in-vitro anti-inflammatory effects Gondkar, Deshmukh, & Chaudhari, 2013.

Bioactive Applications

The compound's structural class, particularly its pyrimidine nucleobases, nucleosides, and analogues, has significant importance in medicinal chemistry. These structures, including 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, are key units in the design of bioactive molecules. Their modifications, especially with heteroaryl substituents like furanyl or thienyl groups, have shown potential in enhancing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This review by Ostrowski (2022) underscores the compound's utility in drug design due to the impact of bioisosteric replacement and structural diversity on biological activities Ostrowski, 2022.

Chemical Reactivity and Transformations

The compound's framework is also explored in the context of chemical transformations, such as the synthesis of cage compounds from chlorocyclobutanones. These studies reveal the intricate reactivity patterns and the formation of complex structures through tandem rearrangements, as demonstrated in the work by Hassner and Naidorf-Meir (1997). Such research highlights the versatility and reactivity of tetrahydropyrimidine derivatives in synthesizing novel compounds with potential applications in various fields, including material science and organic synthesis Hassner & Naidorf-Meir, 1997.

properties

IUPAC Name

6-(cyclopropylmethyl)-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)13-10(14)6-9(12-11(13)15)5-8-3-4-8/h6-8H,3-5H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGOGDYZUZGUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.